N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-25-20-13-11-19(12-14-20)23(15-16-5-3-2-4-6-16)21(24)17-7-9-18(22)10-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNZPMFZUXEIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-bromo-N-(4-methoxyphenyl)benzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include amines.
Scientific Research Applications
N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound is electron-donating, which may enhance solubility and influence binding interactions in biological systems. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) combines both methoxy and nitro groups, offering a balance of electronic effects. This dual substitution may optimize interactions in enzyme active sites compared to the target compound .
Halogen Substituents
- The 4-bromo substituent in the target compound is shared with N-(4-bromophenyl)-3,4,5-trimethoxybenzamide (). Bromine’s polarizability facilitates halogen bonding, which can stabilize crystal packing (as seen in ’s crystallographic data) or enhance ligand-receptor interactions .
Enzyme Inhibition
- PTP1B Inhibitors : Compounds such as (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-(2-(4-methoxyphenyl)acetamido)phenyl)benzamide (Compound 28, ) exhibit anti-diabetic activity via protein tyrosine phosphatase 1B (PTP1B) inhibition. The 4-methoxyphenyl moiety in both Compound 28 and the target compound suggests a role in enhancing binding affinity through hydrophobic or π-π interactions .
Antitumor Activity
- N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) () demonstrates antitumor effects with lower toxicity than the reference drug SAHA. The target compound’s bromine atom may similarly improve metabolic stability or cytotoxicity, though this requires experimental validation .
Physicochemical Properties
A comparative analysis of melting points and synthetic yields reveals trends influenced by substituents:
Biological Activity
N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a benzamide structure with a bromine atom and a methoxy group attached to the aromatic ring. The presence of these substituents enhances its biological interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression and inflammation pathways, potentially leading to reduced tumor growth and inflammatory responses.
- Receptor Binding : The bromine and methoxy groups contribute to the compound's binding affinity towards various receptors, including serotonin receptors, which are implicated in mood regulation and cancer biology .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown:
- Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Mechanism : Its antimicrobial effects may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Proliferation Inhibition : In vitro assays have shown that the compound can significantly reduce cell proliferation in various cancer cell lines, including breast and lung cancer models. For instance, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells by activating caspase pathways .
- Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound found that it inhibited the growth of Staphylococcus aureus with an MIC value of 12.5 µg/mL. This study highlighted the compound's potential as a lead for developing new antibiotics .
Study 2: Anticancer Mechanisms
In an experimental setup involving MDA-MB-231 cells, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound activates apoptotic pathways effectively .
Research Findings Summary Table
| Biological Activity | Target Pathogen/Cell Line | MIC/IC50 Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 µg/mL | Cell wall synthesis disruption |
| Anticancer | MDA-MB-231 (breast cancer) | 10 µM | Apoptosis induction via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
